2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid
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Overview
Description
JMV438, also known as [Lys8, Lys9]-Neurotensin (8-13), is a synthetic analogue of the peptide neurotensin. Neurotensin is a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. JMV438 is designed to activate the G protein-coupled receptors NTS1 and NTS2, which are involved in various physiological processes, including pain modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JMV438 involves the incorporation of lysine residues at positions 8 and 9 of the neurotensin (8-13) sequence. The synthetic route typically includes solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain on a solid support. The reaction conditions involve the use of protected amino acids, coupling reagents, and deprotection steps to achieve the desired peptide sequence .
Industrial Production Methods
Industrial production of JMV438 follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
JMV438 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other oxidized functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield reduced peptides with free thiol groups .
Scientific Research Applications
JMV438 has several scientific research applications, including:
Pain Management: JMV438 is used in research to study its analgesic effects through the activation of NTS1 and NTS2 receptors.
Neuropharmacology: The compound is used to investigate the role of neurotensin receptors in various neurological processes and disorders.
Radiopharmaceuticals: JMV438 analogues have been developed for imaging and therapy of NTS1-positive tumors, demonstrating potential in cancer diagnosis and treatment.
Mechanism of Action
JMV438 exerts its effects by activating the G protein-coupled receptors NTS1 and NTS2. Upon binding to these receptors, JMV438 triggers intracellular signaling pathways that modulate pain perception and other physiological processes. The activation of NTS2 is particularly significant for its analgesic effects, as it does not induce the adverse effects associated with NTS1 activation, such as hypotension and hypothermia .
Comparison with Similar Compounds
Similar Compounds
Neurotensin (8-13): The native peptide sequence from which JMV438 is derived.
[Lys8, Lys9]-Neurotensin (8-13) analogues: Other analogues with modifications at different positions to enhance selectivity and stability.
Uniqueness of JMV438
JMV438 is unique due to its specific modifications at positions 8 and 9, which enhance its selectivity for NTS2 receptors and improve its pharmacokinetic properties. These modifications result in a potent and selective analogue with strong analgesic action and minimal adverse effects .
Properties
IUPAC Name |
2-[[2-[[2-[[1-[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O8/c1-5-24(4)32(36(51)44-30(38(53)54)21-23(2)3)45-34(49)29(22-25-14-16-26(47)17-15-25)43-35(50)31-13-10-20-46(31)37(52)28(12-7-9-19-40)42-33(48)27(41)11-6-8-18-39/h14-17,23-24,27-32,47H,5-13,18-22,39-41H2,1-4H3,(H,42,48)(H,43,50)(H,44,51)(H,45,49)(H,53,54) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVIBJLNEIKOTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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